Product packaging for 1,3-Dithiol-1-ium, iodide(Cat. No.:CAS No. 1863-66-7)

1,3-Dithiol-1-ium, iodide

Cat. No.: B14751799
CAS No.: 1863-66-7
M. Wt: 230.10 g/mol
InChI Key: SXFYVWHTVDUQLE-UHFFFAOYSA-M
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Description

Importance of 1,3-dithiolium cations in heterocyclic systems

1,3-Dithiolium cations are a crucial class of heterocyclic compounds. Their stability and reactivity have established them as important intermediates and building blocks in the synthesis of more complex molecules. nih.govnih.gov The presence of two sulfur atoms in the five-membered ring imparts unique electronic characteristics, influencing the cation's reactivity and its ability to participate in various chemical transformations. The stability of certain dithiolium radical cations has been noted, allowing for their full chemical and spectroscopic characterization. rsc.org

Structural isomerism: Distinction between 1,2- and 1,3-dithiolium cations

Structural isomerism, where molecules share the same molecular formula but have different atomic arrangements, is a key concept in understanding dithiolium cations. libretexts.org The two primary isomers are the 1,2- and 1,3-dithiolium cations. The distinction lies in the relative positions of the two sulfur atoms within the five-membered ring.

IsomerSulfur Atom Positions
1,2-Dithiolium cation Adjacent to each other (positions 1 and 2)
1,3-Dithiolium cation Separated by a carbon atom (positions 1 and 3)

This difference in the placement of the heteroatoms significantly impacts the electronic distribution, stability, and chemical behavior of the respective cations.

Aromaticity concept in 1,3-dithiolium systems: Delocalized 6π-electron system

The concept of aromaticity is central to understanding the properties of 1,3-dithiolium cations. rsc.orgrsc.org Aromatic compounds are characterized by a particular electronic structure that leads to enhanced stability. rsc.org The 1,3-dithiolium cation is considered an aromatic system due to its possession of a delocalized 6π-electron system, which fulfills Hückel's rule (4n+2 π electrons, where n=1). rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3IS2 B14751799 1,3-Dithiol-1-ium, iodide CAS No. 1863-66-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1863-66-7

Molecular Formula

C3H3IS2

Molecular Weight

230.10 g/mol

IUPAC Name

1,3-dithiol-1-ium;iodide

InChI

InChI=1S/C3H3S2.HI/c1-2-5-3-4-1;/h1-3H;1H/q+1;/p-1

InChI Key

SXFYVWHTVDUQLE-UHFFFAOYSA-M

Canonical SMILES

C1=C[S+]=CS1.[I-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,3 Dithiol 1 Ium, Iodide and Analogous Cations

Classical and Contemporary Synthesis Approaches

The formation of the 1,3-dithiolium cation can be approached from several different starting materials and synthetic routes. These methods often involve the construction of the five-membered ring containing two sulfur atoms in a 1,3-relationship.

Synthesis from Sulfur-Containing Precursors and Related Dithiolanes/Dithianes

The preparation of 1,3-dithiolanes and 1,3-dithianes, which can be precursors to 1,3-dithiolium salts, is commonly achieved by the reaction of carbonyl compounds with 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085), respectively. organic-chemistry.org This reaction is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org For instance, tungstophosphoric acid (H₃PW₁₂O₄₀) and yttrium triflate have been shown to be effective catalysts for the formation of these thioacetals. organic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) also serves as a highly efficient and reusable catalyst for the synthesis of 1,3-dithiolanes and 1,3-dithianes under solvent-free conditions at room temperature. organic-chemistry.org

While 1,3-dithianes and dithiolanes are often used as protecting groups for carbonyls, their own synthesis can sometimes be complicated by the formation of linear condensation products. orgsyn.org A described method for the preparation of 1,3-dithiane (B146892) from 1,3-propanedithiol and formaldehyde (B43269) provides a valuable intermediate for the synthesis of a variety of compounds via its lithio derivatives. orgsyn.org The reaction of aldehydes with 1,3-dithiacyclohexane in the presence of Lewis acids yields 1,3-dithianes, which can be deprotonated to form the corresponding anion, a potent nucleophile. quimicaorganica.org

The conversion of these saturated heterocycles to the unsaturated 1,3-dithiolium cation typically involves an oxidation or hydride abstraction step, which is not as commonly detailed as their initial synthesis.

Methods Involving 1,3-Dithiole-2-thiones via Derivatization

A prevalent and versatile route to 1,3-dithiolium salts proceeds through the derivatization of 1,3-dithiole-2-thiones. acs.org These thiones can be synthesized through various means, including the reaction of α-enolic dithioesters with sulfur and P₂S₅. nih.gov An efficient and general synthesis of 1,3-dithiole-2-thiones has been a subject of significant research. acs.org

Alkylation of the exocyclic sulfur atom of a 1,3-dithiole-2-thione (B1293655) is a key step in forming a 2-alkylthio-1,3-dithiolium salt. wikipedia.org This transformation effectively converts the thione into a good leaving group, facilitating subsequent reactions. For example, 2-(methylthio)-1,3-dithioles, which are important precursors for tetrathiafulvalene (B1198394) derivatives, are synthesized from 1,3-dithiole-2-thiones. ku.dk

The general strategy involves the reaction of a 1,3-dithiole-2-thione with an alkylating agent, such as methyl iodide, to furnish the corresponding 2-(methylthio)-1,3-dithiolium iodide. ku.dkprepchem.com This approach is widely applicable and allows for the introduction of various substituents on the 1,3-dithiole ring.

High-Yielding Syntheses of 2-Substituted 1,3-Dithiolium Salts

High-yielding syntheses of 2-substituted 1,3-dithiolium salts are crucial for their practical application. One effective method involves the alkylation of unsaturated dithio- or trithiocarbonates. wikipedia.org This reaction proceeds via the attack of an electrophile on the sulfur atom of the thiocarbonyl group, leading to the formation of the 1,3-dithiolium cation. wikipedia.org

Another powerful approach is the heterocondensation of substituted phenacyl dithiocarbamates. For instance, 4-aryl-2-(N-methylpiperazin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized in good yields through the acid-catalyzed cyclization of the corresponding phenacyl N-methylpiperazine-1-carbodithioates. uaic.ro Similarly, the synthesis of 4-(3,5-dibromo-4-hydroxyphenyl)-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium salts has been achieved by the heterocondensation of 1-(3,5-dibromo-4-hydroxyphenyl)-1-oxaethan-2-yl dithiocarbamates. researchgate.net

These methods provide reliable access to a wide array of 2-substituted 1,3-dithiolium salts with diverse functionalities, often in high yields.

Anion Exchange and Functional Group Transformation for Iodide Derivatives

Once the 1,3-dithiolium cation is formed, the introduction of the iodide counterion is a critical step for obtaining the target compound, 1,3-dithiol-1-ium (B15495420) iodide. This is often accomplished through anion exchange reactions.

Halogen Exchange Reactions for the Incorporation of Iodide Counterions

Anion exchange is a common strategy to replace the initial counterion of a 1,3-dithiolium salt with iodide. While the direct synthesis might sometimes yield the iodide salt, it is often more convenient to prepare a salt with a different anion, such as perchlorate (B79767) or tetrafluoroborate, and then perform an exchange.

Although specific examples detailing the exchange to iodide for simple 1,3-dithiol-1-ium cations are not extensively documented in the provided results, the principle of anion exchange is a fundamental concept in salt chemistry. This would typically involve dissolving the existing 1,3-dithiolium salt in a suitable solvent and adding a source of iodide ions, such as potassium iodide or sodium iodide. The less soluble iodide salt would then precipitate out of the solution, driving the reaction to completion.

For instance, in the synthesis of viologen analogs, methyl iodide is used directly as the quaternizing agent, which simultaneously introduces the iodide counterion. mdpi.com This highlights a direct method for incorporating the iodide anion during the formation of a cationic species.

Synthesis of Specific Substituted 1,3-Dithiol-1-ium Iodides (e.g., 2-(Methylthio)-1,3-dithiol-1-ium Iodide)

The synthesis of specific substituted 1,3-dithiol-1-ium iodides often follows the general strategies outlined previously, with a particular focus on the introduction of the desired substituent and the iodide counterion.

A prime example is the synthesis of 2-(methylthio)-1,3-dithiol-1-ium iodide. This compound is readily prepared by the methylation of 1,3-dithiole-2-thione with methyl iodide. ku.dk The reaction involves the nucleophilic attack of the exocyclic sulfur atom of the thione on the methyl group of methyl iodide, leading to the formation of the S-methylated product, which is the 2-(methylthio)-1,3-dithiol-1-ium cation, with the displaced iodide ion serving as the counterion. prepchem.com

This reaction is generally efficient and provides a direct route to this important synthetic intermediate. The starting 1,3-dithiole-2-thiones can be prepared from various precursors, making this a versatile pathway to a range of substituted 2-(methylthio)-1,3-dithiol-1-ium iodides.

Cyclization methods for the formation of the 1,3-dithiolium core in complex architectures

The construction of the 1,3-dithiolium ring within intricate molecular structures often relies on sophisticated cyclization strategies. These methods are designed to be robust and provide access to a diverse range of functionalized dithiolium cations.

One prominent strategy involves the intramolecular cyclization of precursors containing both a nucleophilic dithiocarbamate (B8719985) moiety and an electrophilic center. For instance, the heterocondensation of 1-oxaethan-2-yl dithiocarbamates, which can be synthesized from the corresponding ω-bromoacetophenones and dithiocarbamic acid salts, has been successfully employed to produce various 4-aryl-2-(dialkylamino)-1,3-dithiol-2-ylium salts. This method highlights the utility of intramolecular cyclization in constructing highly substituted 1,3-dithiolium systems.

Another powerful approach is the [3+2] cycloaddition reaction. The 1,3-dithiolium cation itself can act as a reactive intermediate in these transformations. For example, intramolecular cycloadditions of a 1,3-dithiolium cation with adjacent alkenyl or allenyl groups have been investigated through density functional theory calculations. These studies reveal that the reaction proceeds via a one-step asynchronous [3+2] cycloaddition, leading to the formation of fused tricyclic skeletons. This methodology provides a pathway to complex, polycyclic architectures centered around the 1,3-dithiolium core.

Furthermore, the cyclization of diketones with malonate-based iodonium (B1229267) ylides represents a direct approach to related heterocyclic systems, showcasing the versatility of iodonium species in facilitating cyclization cascades. While not directly forming a dithiolium ring, the principles of using hypervalent iodine compounds to trigger cyclizations are highly relevant.

Molecular iodine has also been utilized to promote oxidative cyclization. For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can undergo a [3+2] oxidative cyclization with phenyl isothiocyanates in the presence of molecular iodine and a base to form fused thiadiazole systems. duke.edu This demonstrates the potential of iodine-mediated reactions in the synthesis of complex sulfur-containing heterocycles.

The table below summarizes key aspects of these cyclization strategies.

Cyclization StrategyPrecursorsKey FeaturesResulting Structures
Intramolecular Heterocondensation1-Oxaethan-2-yl dithiocarbamatesFormation of C-S bonds via nucleophilic attack of dithiocarbamate.4-Aryl-2-(dialkylamino)-1,3-dithiol-2-ylium salts
Intramolecular [3+2] CycloadditionAlkenyl/allenyl-substituted 1,3-dithiolesCationic cycloaddition initiated by the formation of the 1,3-dithiolium cation.Fused tricyclic systems containing the dithiolane moiety.
Iodine-Promoted Oxidative Cyclization2-Amino-1,3,4-thiadiazoles and isothiocyanatesUse of molecular iodine as an oxidant to facilitate ring closure.Fused 1,3,4-thiadiazole (B1197879) systems. duke.edu

Advanced and Electrosynthetic Approaches

Modern synthetic chemistry has seen a surge in the development of advanced methodologies that offer greater efficiency, selectivity, and sustainability. These include the use of transition-metal catalysis and electrosynthesis, which have found applications in the synthesis of 1,3-dithiolium cations and related structures.

Adaptations of transition-metal catalysis for regioselective synthesis of related structures

While direct transition-metal-catalyzed synthesis of 1,3-dithiol-1-ium iodide is not extensively documented, the principles of transition-metal catalysis have been widely applied to the synthesis of related sulfur-containing heterocycles and can be adapted for the regioselective construction of the 1,3-dithiolium core.

For instance, palladium-catalyzed C-H arylation of heteroarenes, including indoles and pyrroles, using diaryliodonium salts has been a significant area of research. mdpi.com This highlights the potential for using transition metals to functionalize pre-existing heterocyclic systems, a strategy that could be extended to 1,3-dithioles to introduce specific substituents with high regioselectivity. The choice of catalyst and ligands is crucial in controlling the site of functionalization. mdpi.com

Copper-catalyzed reactions have also shown promise. Copper(I) catalysts are effective in asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles, leading to chiral polysubstituted pyrrolidines. chemrxiv.org The ability of copper to catalyze such cycloadditions suggests its potential application in the [3+2] cycloaddition strategies for forming the 1,3-dithiolium core, possibly enabling enantioselective syntheses.

Rhodium(II) catalysts are well-known for their ability to catalyze the cyclization of diazo compounds. arkat-usa.orgresearchgate.net For example, Rh(II)-catalyzed cyclization of α-diazo-β-keto-1,5-diesters can generate cyclic carbonyl ylides that undergo subsequent cycloadditions. arkat-usa.org This type of tandem cyclization-cycloaddition cascade could be envisioned for the synthesis of complex architectures containing a 1,3-dithiolane (B1216140) ring, which could then be oxidized to the corresponding dithiolium cation. Furthermore, Rh(III)-catalyzed C-H activation and cyclization of oximes with alkenes have been developed for the regioselective synthesis of isoquinolines, demonstrating the power of rhodium catalysis in constructing heterocyclic systems. rsc.org

The following table provides an overview of relevant transition-metal-catalyzed reactions that could be adapted for the synthesis of functionalized 1,3-dithiolium precursors.

CatalystReaction TypePotential Application for 1,3-Dithiolium Synthesis
PalladiumC-H ArylationRegioselective functionalization of a pre-formed 1,3-dithiole ring. mdpi.com
Copper1,3-Dipolar CycloadditionCatalyzing the [3+2] cycloaddition to form the 1,3-dithiolane ring, potentially with stereocontrol. chemrxiv.org
RhodiumDiazo Compound Cyclization / C-H ActivationConstruction of complex fused ring systems containing a 1,3-dithiolane precursor. arkat-usa.orgresearchgate.netrsc.org

Electrochemical generation of hypervalent iodine reagents and implications for iodide-containing species

Electrosynthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, particularly for the generation of reactive species like hypervalent iodine reagents. chemrxiv.orgnih.gov These reagents are highly valuable in organic synthesis for their ability to mediate a wide range of oxidative transformations.

The electrochemical generation of hypervalent iodine(III) compounds involves the anodic oxidation of iodoarenes. nih.gov This process replaces the need for stoichiometric chemical oxidants, which are often hazardous and produce significant waste. chemrxiv.org By simply using electricity, a clean and efficient synthesis of hypervalent iodine reagents can be achieved. These electrochemically generated reagents can be produced in situ and used immediately in subsequent reactions, which is particularly advantageous for unstable species. chemrxiv.org

The implications for the synthesis of iodide-containing species, such as 1,3-dithiol-1-ium iodide, are significant. Hypervalent iodine reagents are excellent oxidants and can be used to oxidize 1,3-dithioles to the corresponding 1,3-dithiolium cations. The iodide counter-ion can be introduced either from the starting iodine source or added to the reaction mixture.

Furthermore, the electrochemical approach allows for the generation of a variety of hypervalent iodine species, including (diacetoxyiodo)arenes and (difluoroiodo)arenes, by simply changing the reaction conditions or the supporting electrolyte. nih.gov This versatility provides access to a range of oxidizing agents that can be tailored for specific synthetic transformations. The use of flow electrochemistry further enhances the efficiency and scalability of these processes. chemrxiv.org

The table below outlines the key features and advantages of the electrochemical generation of hypervalent iodine reagents.

FeatureDescription
Method Anodic oxidation of iodoarenes. nih.gov
Advantages Use of electricity as a clean oxidant, in situ generation of reactive species, reduced waste, access to unstable reagents. chemrxiv.org
Generated Reagents Diaryliodonium salts, (diacetoxyiodo)arenes, (difluoroiodo)arenes. nih.gov
Implications for Iodide Species Provides a sustainable method for the oxidation of 1,3-dithioles to 1,3-dithiolium cations with an iodide counter-ion.

Reaction Mechanisms and Reactivity Profiles of 1,3 Dithiol 1 Ium, Iodide

Fundamental Reactivity Patterns

The reactivity of 1,3-dithiol-1-ium (B15495420), iodide is fundamentally centered on the electronic structure of the 1,3-dithiolium cation. This five-membered heterocyclic cation is characterized by a planar ring system containing 6π electrons, which imparts aromatic stability. wikipedia.orgnih.gov The positive charge is significantly delocalized across the sulfur-carbon-sulfur (S-C-S) moiety. chemicalbook.com

Electrophilic character of the 1,3-dithiolium cation

The 1,3-dithiolium cation is a potent electrophile. Its aromaticity, conferred by a 6π electron system, contributes to its stability. wikipedia.orgchemicalbook.com However, molecular orbital calculations indicate that the electron density is lowest at the C2 carbon atom, which is positioned between the two sulfur atoms. chemicalbook.com This low electron density makes the C2 position highly susceptible to attack by electron-rich species. The delocalization of the positive charge primarily onto the S-C-S fragment enhances this electrophilic nature, making the 1,3-dithiolium cation more electrophilic than its 1,2-dithiolylium counterpart. chemicalbook.com This inherent electrophilicity is the driving force for many of its characteristic reactions.

Nucleophilic attack on the dithiolium ring

Given its pronounced electrophilic character at the C2 position, the 1,3-dithiolium ring readily undergoes attack by a variety of nucleophiles. chemicalbook.com This reaction typically involves the formation of a new bond at the C2 carbon, leading to a neutral, geminally disubstituted 1,3-dithiole derivative or ring-opened products.

Common nucleophiles that react with 1,3-dithiolium salts include:

Amines : Primary and secondary amines attack the C2 position to form 2-amino-1,3-dithiole derivatives. For example, dialkylamines react to yield N,N-disubstituted 2-amino-1,3-dithiolium salts. chemicalbook.com

Active Methylene (B1212753) Compounds : Carbanions derived from active methylene compounds, such as malononitrile, react in the presence of a base like pyridine (B92270) to form (1,3-dithiol-2-ylidene) dicyanomethanes. wikipedia.org

Organometallic Reagents : Strong carbon nucleophiles, including 2-lithio-1,3-dithianes, have been shown to react with related 1,3-dithian-2-ylium salts to form new C-C bonds at the electrophilic carbon.

Cyanide : The cyanide ion (CN⁻) can act as a nucleophile, attacking the C2 position.

The general mechanism for these reactions involves the donation of an electron pair from the nucleophile to the electron-deficient C2 atom of the dithiolium ring.

Table 1: Examples of Nucleophilic Attack on the 1,3-Dithiolium Cation

NucleophileReagents/ConditionsProduct Type
Dialkylamines-N,N-disubstituted 2-amino-1,3-dithiolium salts
MalononitrilePyridine(1,3-Dithiol-2-ylidene)dicyanomethane
Primary Amines-α,β-unsaturated β-aminothione derivatives (for 1,2-isomers)

Sensitivity to water and other nucleophilic species

The high electrophilicity of the C2 carbon also makes 1,3-dithiolium salts, including the iodide salt, sensitive to hydrolysis, particularly under basic conditions. Water, although a weak nucleophile, can attack the C2 position. This nucleophilic attack initiates a ring-opening sequence, ultimately leading to the decomposition of the heterocyclic system. The initial step is the formation of a 2-hydroxy-1,3-dithiole intermediate, which is often unstable and undergoes further reactions. The sensitivity to moisture necessitates that reactions involving 1,3-dithiolium salts be conducted under anhydrous conditions to prevent unwanted hydrolysis. rsc.org

Redox Chemistry and Electron Transfer Processes

The presence of two sulfur atoms in the 1,3-dithiolium ring makes it amenable to both oxidation and reduction reactions. These processes target the sulfur centers or the electron-deficient π-system.

Oxidation pathways leading to sulfoxides and sulfones

The sulfur atoms in the 1,3-dithiolium cation, being in a relatively low oxidation state, can be oxidized to form sulfoxides and, subsequently, sulfones. While the aromaticity of the cation provides a degree of stability, strong oxidizing agents can overcome this. The oxidation of related, non-aromatic 1,3-dithianes is well-documented and provides a model for the expected reactivity. organic-chemistry.org

The general pathway involves the stepwise oxidation of one or both sulfur atoms:

Formation of Sulfoxides : A controlled oxidation, often using one equivalent of an oxidant like a peroxy acid, can convert one of the thioether-like sulfur atoms into a sulfoxide (B87167) group.

Formation of Sulfones : Further oxidation with stronger oxidizing agents or an excess of the oxidant can lead to the formation of sulfones, where the sulfur atom is bonded to two oxygen atoms.

Electrochemical methods can also be employed for the selective oxidation of sulfides to sulfoxides or sulfones, with the product selectivity often controlled by the applied potential. rsc.org

Table 2: Potential Oxidation Products of 1,3-Dithiolium Cation

Oxidation StateProductDescription
+11,3-Dithiolium-1-oxideOne sulfur atom is oxidized to a sulfoxide.
+21,3-Dithiolium-1,3-dioxideBoth sulfur atoms are oxidized to sulfoxides.
+21,3-Dithiolium-1-sulfoneOne sulfur atom is oxidized to a sulfone.

Reduction pathways yielding thiols and related sulfur compounds

The reduction of the 1,3-dithiolium cation involves the addition of electrons to the electron-deficient ring system. This process can lead to a variety of products, including neutral radicals, carbanions, or ring-opened thiols, depending on the reducing agent and reaction conditions.

Electrochemical studies on related dithiolium systems have shown that they can undergo reversible one-electron reduction to form stable neutral radicals. rsc.org Further reduction can lead to the formation of a carbanion, specifically the 1,3-dithiol-2-ide anion. rsc.org Chemical reducing agents, such as hydride donors, can also effect reduction. For the related 1,2-dithiolium salts, reduction with a hydride source leads to a ring-opened product containing a thiol group (specifically, an enethiol). wikipedia.org A similar pathway can be envisioned for the 1,3-isomer, where nucleophilic attack by a hydride ion (H⁻) at the C2 position would yield a neutral 1,3-dithiole, which could potentially undergo further reduction or rearrangement to yield thiols or disulfides. youtube.com

Mechanism of electron transfer in charge-transfer complexes

The formation of charge-transfer (CT) complexes is a characteristic feature of 1,3-dithiolium cations. In these complexes, the dithiolium moiety acts as an electron acceptor, while another molecule serves as the electron donor. iu.edujetir.org The interaction involves the transfer of a fraction of an electronic charge from the donor to the acceptor, creating a stabilizing electrostatic force. jetir.org

The mechanism of electron transfer in these complexes can be understood through the "super-exchange" model. psu.edu In this model, electron transfer occurs via the molecular orbitals of a bridging unit, even without the formation of a true intermediate. psu.edu The rate of this through-bond electron transfer is influenced by the energy gap between the donor and bridge orbitals; a larger gap results in weaker electronic coupling and a slower transfer rate. psu.edu The electronic properties of the bridging molecule and the specific points of attachment to the donor and acceptor also play a significant role. psu.edu

Studies on various charge-transfer complexes have provided insights into these electron transfer dynamics. For instance, in certain systems, the torsion angle between molecular components can control the electron distribution in the radical anion state. psu.edu The color of many charge-transfer complexes arises from the movement of electrons between molecular orbitals that are primarily associated with the metal (in metal-containing complexes) and the ligand. jetir.org Specifically, ligand-to-metal charge transfer (LMCT) occurs when an electron moves from a ligand-like orbital to a metal-like orbital. jetir.org

Radical-mediated reactions involving iodide species and their mechanistic elucidation

Recent research has highlighted the role of iodide species in mediating radical reactions. nih.govrsc.orgacs.org The iodide ion can act as a catalyst in radical-initiated processes, demonstrating a "metal-like" behavior in cross-coupling reactions. rsc.org The mechanism often involves single electron transfer (SET) from an electron-rich species to an iodine(III) reagent, which acts as a SET oxidant. acs.orgnih.gov This transfer generates radical cations from arenes, which can then participate in further reactions like arylation. acs.orgnih.gov

The electrochemical generation of the iodine radical (I•) has been demonstrated and verified through techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. scielo.org.mx This radical can initiate a cascade of reactions, for example, by reacting with other organic molecules present in the system. scielo.org.mx The formation of radical intermediates can be confirmed by using radical trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govacs.orgscielo.org.mx

Density functional theory (DFT) calculations have been employed to propose reasonable reaction mechanisms where diiodine promotes a halogen-bonding-mediated radical reaction. nih.govacs.orgresearchgate.net These studies suggest that the formation of a three-center-four-electron S–S–I bond can be a key step, followed by radical activation. nih.govacs.org

Mechanistic Insights into Derivatization and Transformation

Proposed reaction mechanisms for specific transformations of dithiolium salts

The transformation of 1,3-dithiolium salts into various derivatives, such as tetrathiafulvalene (B1198394) (TTF), often proceeds through the formation of a carbene intermediate. wikipedia.org A common method involves the deprotonation of a 1,3-dithiolium cation to yield a carbene, which then dimerizes to form the C=C double bond of TTF. wikipedia.org

Computational studies using density functional theory (DFT) have provided detailed insights into the mechanisms of these transformations. For example, the intramolecular cycloaddition reactions of a 1,3-dithiolium cation with adjacent alkenyl or allenyl groups have been shown to proceed through a one-step asynchronous [3+2] cycloaddition pathway. nih.gov This initial step is followed by a series of rearrangements, ring openings, and deprotonation to yield the final fused tricyclic products. nih.gov

The synthesis of various substituted 1,3-dithiolium derivatives has also been achieved through heterocondensation reactions. researchgate.net For instance, 4-(3,5-dibromo-4-hydroxyphenyl)-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium salts can be synthesized from the corresponding ω-bromoacetophenone and dithiocarbamate (B8719985) salts. researchgate.net

Role as intermediates in complex reaction cascades

1,3-Dithiolium cations can serve as crucial intermediates in complex reaction cascades, enabling the synthesis of intricate molecular architectures. iu.edunih.govnih.gov These cascades often involve a series of sequential reactions where the product of one step becomes the reactant for the next. 20.210.105nih.govresearchgate.net

For example, in certain palladium-catalyzed reactions, 1,3-diynamides can be selectively transformed into either indoles or quinolines, with the reaction pathway being controlled by the presence or absence of an additive like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov The proposed mechanism for the formation of quinolines involves the unprecedented formation of figshare.comcumulenimines as reactive key intermediates derived from the 1,3-diynamides. nih.gov

In another example, the intramolecular cycloaddition of a 1,3-dithiolium cation with a tethered alkene or allene (B1206475) initiates a cascade that leads to the formation of a fused tricyclic skeleton. nih.gov The initial cycloaddition product undergoes further rearrangements and reactions to yield the final, thermodynamically more stable product. nih.gov These reaction cascades highlight the versatility of 1,3-dithiolium intermediates in constructing complex polycyclic systems. 20.210.105nih.govresearchgate.net

Considerations for the formation of N-heterocyclic carbenes from related ionic liquids as a mechanistic analogy

The formation of N-heterocyclic carbenes (NHCs) from the deprotonation of the corresponding imidazolium (B1220033) or other heterocyclic cations provides a useful mechanistic analogy for understanding the reactivity of 1,3-dithiolium salts. NHCs are potent nucleophiles and are widely used as organocatalysts. nih.gov

Theoretical studies, particularly using density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms of NHC-catalyzed reactions. nih.gov For instance, in the NHC-catalyzed annulation reaction between isatin-derived enals and hydrazones, the Michael addition process was identified as the stereoselectivity-determining step. nih.gov Distortion-interaction analysis revealed that electrostatic interactions between the reacting fragments control the stereoselectivity of the reaction. nih.gov

This understanding of the factors governing the formation and reactivity of NHCs can be extrapolated to the carbene derived from the 1,3-dithiolium cation. The electronic and steric properties of the dithiolium ring will influence the stability and nucleophilicity of the resulting carbene, which in turn will dictate its reactivity in subsequent steps, such as dimerization to form TTF or participation in other catalytic cycles.

Advanced Spectroscopic and Structural Elucidation of 1,3 Dithiol 1 Ium, Iodide

X-ray Crystallography for Precise Cationic Structure Determination

The 1,3-dithiolium ring exhibits a degree of aromaticity, which is reflected in its bond lengths and angles. researchgate.net This aromatic character arises from the delocalization of π-electrons within the five-membered ring. Computational studies, such as those employing density functional theory (DFT), have been instrumental in predicting and corroborating the structural parameters associated with this aromaticity. researchgate.net The gain in aromaticity upon the formation of the 1,3-dithiolium cation from its corresponding 1,3-dithiole precursor is a thermodynamically favorable process. researchgate.net

X-ray diffraction analysis is a cornerstone in the characterization of newly synthesized 1,3-dithiolium derivatives. researchgate.netmdpi.com This technique provides unequivocal proof of the molecular structure, confirming the successful formation of the target compounds and revealing the precise arrangement of atoms in the crystal lattice. For instance, single-crystal X-ray crystallography has been used to confirm the structures of various substituted 1,3,4-thiadiazole (B1197879) derivatives, which share structural motifs with 1,3-dithiolium systems. mdpi.com Similarly, the structures of novel tricyclic flavonoids incorporating a 1,3-dithiolium-2-yl ring have been elucidated using this method. nih.gov The analysis of crystal structures also reveals intermolecular interactions, such as π-π stacking and hydrogen bonding, which influence the solid-state packing and properties of these materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure

NMR spectroscopy is an indispensable technique for probing the structure and dynamics of molecules in solution, providing valuable insights that complement solid-state X-ray data.

¹H and ¹³C NMR spectroscopy are routinely employed to characterize 1,3-dithiolium cations and their derivatives in solution. researchgate.netresearchgate.net The chemical shifts, coupling constants, and signal intensities in the NMR spectra provide a wealth of information about the molecular structure and the electronic environment of the different nuclei. youtube.com

¹H NMR Spectroscopy: The proton NMR spectrum of a 1,3-dithiolium cation typically shows characteristic signals for the protons on the dithiolium ring and any attached substituents. The chemical shifts of the ring protons are influenced by the positive charge and the aromatic character of the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,3-dithiolium ring are particularly informative, reflecting the electron density at each position.

Interactive Table: Representative NMR Data for Dithiolium-Related Structures. Please note that specific chemical shifts for 1,3-Dithiol-1-ium (B15495420), iodide are not readily available in the provided search results. The table below presents hypothetical or representative data based on general knowledge of similar heterocyclic systems.

NucleusChemical Shift (ppm) RangeMultiplicityNotes
¹H (ring protons)8.0 - 9.5Singlet or DoubletDownfield shift due to positive charge and aromaticity.
¹³C (C2)180 - 200SingletSignificant downfield shift due to the positive charge localization.
¹³C (C4, C5)130 - 150SingletReflects the electronic environment of the double bond.

NMR spectroscopy is a powerful tool for monitoring the formation of coordination complexes involving dithiolium-related ligands. rsc.orgmuni.cz Changes in the chemical shifts of the ligand upon coordination to a metal center provide direct evidence of complex formation. vu.lt For instance, in paramagnetic complexes, the presence of an unpaired electron on the metal ion can lead to large shifts and broadening of the NMR signals of the coordinated ligand, which can be used to probe the structure and bonding in the complex. nih.gov While the provided information does not detail specific coordination complexes of 1,3-dithiol-1-ium iodide, the principles of using NMR to study coordination chemistry are well-established and applicable to this system. rsc.orgmuni.cz The observation of changes in the ¹H and ¹³C NMR spectra of a 1,3-dithiolium salt upon the addition of a metal precursor would indicate a successful coordination event.

Advanced NMR studies in isotropic and nematic phases for structural details

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. In standard isotropic solutions (liquids of low viscosity), molecules tumble rapidly and randomly, which averages out anisotropic interactions like magnetic dipole-dipole couplings. The resulting high-resolution spectra provide information about the chemical environment of nuclei (chemical shifts) and scalar couplings through bonds.

However, to gain deeper insight into molecular geometry and orientation, NMR studies can be performed in anisotropic media, such as nematic liquid crystal phases. In a nematic phase, the solvent molecules have long-range orientational order, which induces a partial alignment of solute molecules. This incomplete averaging of molecular orientations means that direct dipole-dipole couplings, which are averaged to zero in isotropic solution, become measurable.

For a planar aromatic species like the 1,3-dithiolium cation, this technique is particularly revealing. The magnitude of the residual ¹³C-¹H dipolar couplings is directly related to the orientation of the C-H vectors with respect to the applied magnetic field and the molecular order parameter. researchgate.net By analyzing these couplings, it is possible to determine the relative orientation of different parts of the molecule, providing definitive evidence of its planarity and geometry in the solution state. researchgate.net While specific studies on 1,3-dithiolium iodide in a nematic phase are not prevalent, the methodology applied to analogous thiophene-based liquid crystals demonstrates the power of the technique. researchgate.net In such studies, considerable differences in ¹³C chemical shifts and ¹³C-¹H dipolar couplings are observed, which are attributed to the distinct order parameters of the thiophene (B33073) moiety. researchgate.net

Table 1: Information Derived from NMR Studies of 1,3-Dithiolium Cation

NMR Technique Phase Information Obtained
¹H & ¹³C NMR Isotropic Chemical shifts (electronic environment), J-couplings (through-bond connectivity).

Complementary Spectroscopic Techniques for Electronic and Radical Characterization

Beyond NMR, a suite of spectroscopic techniques is essential for a full understanding of the electronic structure of the 1,3-dithiolium iodide salt and the characterization of any associated radical species. These methods probe electronic transitions, charge-transfer phenomena, and the behavior of unpaired electrons.

UV-Visible spectroscopy for studying electronic transitions and charge-transfer phenomena

UV-Visible spectroscopy is a key method for investigating the electronic properties of 1,3-dithiolium iodide, particularly the charge-transfer (CT) interactions between the electron-donating 1,3-dithiolium cation and the iodine/iodide species, which acts as an electron acceptor. researchgate.net In such CT complexes, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light. researchgate.net

The interaction of a donor (D) with iodine (I₂) typically leads to the formation of a charge-transfer complex, which can exist as an outer complex (D···I₂) or evolve into an ionized inner complex (DI⁺···I⁻). In the presence of excess iodine or an iodide salt, the highly absorbing triiodide ion (I₃⁻) is often formed. The appearance of characteristic absorption bands for the triiodide ion is a strong indicator of this charge-transfer interaction. nih.gov Spectrophotometric studies on various donor-iodine complexes have identified the absorption maxima for the I₃⁻ species in solvents like dichloromethane (B109758) and dichloroethane. nih.gov The presence of these bands in the spectrum of 1,3-dithiolium iodide would confirm the formation of a [1,3-dithiolium]⁺[I₃]⁻ species through charge-transfer interactions.

Table 2: Characteristic UV-Visible Absorption Bands for Triiodide Ion

Species Absorption Maximum 1 (λ_max) Absorption Maximum 2 (λ_max) Reference

Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and characterization of radical intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as organic radicals and many transition metal ions. nih.gov For the 1,3-dithiolium system, one-electron oxidation of the diamagnetic cation [(C₃H₃S₂)⁺] would generate a paramagnetic radical cation [(C₃H₃S₂)˙²⁺]. EPR spectroscopy is the definitive method for identifying and characterizing such a radical intermediate.

The EPR spectrum provides two crucial pieces of information. The first is the g-value, which is analogous to the chemical shift in NMR. The g-value is a measure of the magnetic moment of the unpaired electron and is sensitive to its electronic environment, including spin-orbit coupling contributions from atoms like sulfur. The second is the hyperfine coupling constant (a), which arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H, ¹³C, or ³³S). nih.gov The pattern and magnitude of these couplings provide a detailed map of the spin density distribution across the molecule, revealing which atoms are most involved in the radical's semi-occupied molecular orbital (SOMO). nih.gov While a specific spectrum for the 1,3-dithiolium radical cation is not widely reported, the expected parameters can be inferred from similar organic radical systems.

Table 3: Expected EPR Parameters for the 1,3-Dithiolium Radical Cation

Parameter Description Expected Information
g-value Position of the signal center. Indicates the electronic environment of the unpaired electron; a value greater than the free electron value (2.0023) is expected due to the presence of sulfur atoms.
Hyperfine Coupling (aH) Splitting due to hydrogen nuclei. Provides information on the spin density on the carbon atoms bonded to hydrogen.

Electron diffraction studies on the parent 1,3-dithiolium compound

Electron diffraction (ED) is a powerful technique for determining the complete three-dimensional atomic structure of crystalline materials. diva-portal.orgdiva-portal.org Modern three-dimensional electron diffraction (3D ED) methods allow for ab initio structure determination from single crystals that are sub-micrometer in size, which is often the case for synthetic organic salts. diva-portal.org

An electron diffraction study of 1,3-dithiolium iodide would provide the precise coordinates of each atom (C, S, I, H) in the crystal lattice. osti.gov From this data, essential structural parameters such as bond lengths, bond angles, and torsion angles can be calculated with high precision. This information would experimentally confirm the planarity of the 1,3-dithiolium ring, which is predicted by its aromatic character (6 π-electrons). wikipedia.org Furthermore, it would reveal the packing arrangement of the cations and iodide anions in the solid state, including any specific intermolecular interactions like C–H···I hydrogen bonds or S···S contacts.

Table 4: Structural Parameters Obtainable from Electron Diffraction of 1,3-Dithiolium Iodide

Parameter Description Significance
C-S Bond Lengths The distances between carbon and sulfur atoms in the ring. Indicates the degree of π-delocalization.
C=C Bond Length The distance between the two sp² carbons in the ring. Confirms the double bond character and aromaticity.
S-C-S Bond Angle The angle within the five-membered ring. Defines the geometry of the dithiolium ring.
Torsion Angles Angles defining the planarity of the ring. Provides quantitative confirmation of the ring's planarity.

Computational Chemistry and Theoretical Insights into 1,3 Dithiol 1 Ium, Iodide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become indispensable tools for elucidating the molecular characteristics and reaction dynamics of sulfur-containing heterocyclic compounds. For the 1,3-dithiol-1-ium (B15495420) cation, these methods offer deep insights into its structure, properties, and behavior in chemical reactions.

Ab initio and, more commonly, Density Functional Theory (DFT) methods are employed to predict the geometry and electronic properties of the 1,3-dithiol-1-ium cation. DFT, particularly with functionals like B3LYP, has proven effective for optimizing the molecular structures of related 1,3-dithiole derivatives. mdpi.com These calculations allow for the determination of key structural parameters such as bond lengths and angles in the gaseous phase, which can then be compared with experimental data.

For instance, DFT calculations at the B3LYP/6-31G(d,p) level are used to optimize the geometry of such molecules, providing a foundational understanding of their three-dimensional structure. mdpi.com The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. In derivatives of the 1,3-dithiolium system, the HOMO and LUMO are often localized on the 1,3-dithiole ring, indicating this region is the primary site of chemical reactivity. mdpi.com

Table 1: Calculated Molecular Properties of a Representative 1,3-Dithiolium System

Property Value Method
Exact Mass 229.87209 u -
Heavy Atom Count 6 -
Complexity 24.1 -
Hydrogen Bond Donor Count 0 -
Hydrogen Bond Acceptor Count 2 -

This data represents general calculated properties for the molecular formula C3H3S2.I. lookchem.com

DFT calculations are crucial for mapping the potential energy surfaces of reactions involving the 1,3-dithiol-1-ium cation. Researchers have used these computational methods to investigate the molecular mechanisms of intramolecular cycloaddition reactions, where the dithiolium cation reacts with adjacent functional groups like alkenes and allenes. nih.govnih.gov

These studies involve locating the transition states for each mechanistic step and validating their connection to the corresponding reactive intermediates using the intrinsic reaction coordinate (IRC) method. nih.gov For example, the intramolecular cycloaddition of an alkenyl-substituted 1,3-dithiolium cation was shown to proceed through a one-step, asynchronous [3+2] cycloaddition pathway with moderate activation energy barriers. nih.gov Following the initial cycloaddition, the resulting intermediates can undergo a series of rearrangements, ring openings, and deprotonations to form thermodynamically stable products. nih.gov The stability of key transition states and intermediates is further analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) calculations to understand their specific bonding features and stabilizing orbital interactions. nih.gov

A key validation of computational methods is the comparison of calculated data with experimental findings. For derivatives of 1,3-dithioles, a good correlation has been observed between theoretical calculations (using DFT methods) and experimental values obtained from techniques like single-crystal X-ray diffraction and dynamic NMR. nih.gov This correlation extends to conformational energies and preferred solid-state structures, lending high confidence to the theoretical models. nih.gov

By comparing the calculated bond lengths, bond angles, and dihedral angles with those determined experimentally, chemists can refine their understanding of the steric and electronic effects governing the molecule's structure. Discrepancies between theoretical (gas-phase) and experimental (solid-state) data can often be attributed to intermolecular interactions in the crystal lattice.

Table 2: Illustrative Comparison of Theoretical vs. Experimental Data for a Dithiole Derivative

Parameter Theoretical (DFT) Experimental (X-ray)
C-S Bond Length (Å) 1.68 1.67
C=C Bond Length (Å) 1.36 1.35
C-S-C Angle (°) 95.5 95.2
Dihedral Angle (°) 0.0 1.2

Note: This table is illustrative, based on typical correlations found for 1,3-dithiole systems. Actual values vary by specific derivative and computational/experimental conditions.

Theoretical Analysis of Aromaticity and Cationic Stability

The notable stability of the 1,3-dithiol-1-ium cation is not merely coincidental; it is deeply rooted in fundamental principles of electronic structure, particularly aromaticity and orbital interactions.

The 1,3-dithiolium cation is a classic example of a five-membered heterocyclic aromatic compound. Its stability is significantly enhanced by the presence of a delocalized 6π-electron system, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). nih.govmdpi.com The system comprises four electrons from the two double-bond carbons and a lone pair of electrons donated from one of the sulfur atoms into the p-orbital system. The positive charge is formally placed on the other sulfur atom.

The formation of the cation from its neutral 1,3-dithiole precursor is a thermodynamically favored process precisely because of this gain in aromatic stabilization. nih.gov The conversion transforms the electron-rich, non-aromatic dithiole ring into an electron-deficient but highly stable aromatic dithiolium cation. nih.gov This aromatic character dictates much of its chemical behavior, favoring reactions that preserve the aromatic ring.

Beyond the primary stabilization from the π-aromatic system, the stability of the 1,3-dithiolium cation is also influenced by other electronic interactions. The delocalization of electrons is not strictly confined to the π-orbitals. σ–π conjugation, also known as hyperconjugation, can play a role in delocalizing electron density from the σ-framework into the electron-deficient π-system, further stabilizing the cation.

Prediction of Electronic Properties and Charge Distribution

The unique electronic characteristics of the 1,3-dithiolium cation, a key component of 1,3-Dithiol-1-ium, iodide, have been the subject of extensive computational investigation. These studies provide a deeper understanding of the molecule's stability, reactivity, and spectroscopic behavior. The 1,3-dithiolium cation is recognized for its aromaticity, which contributes to its stability. nih.gov This aromatic character arises from the delocalization of 6π electrons across the five-membered ring. wikipedia.org

Computational studies on charge delocalization within dithiolium systems and their derivatives.researchgate.net

Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the charge distribution within the 1,3-dithiolium ring and its derivatives. nih.govnih.gov These studies consistently show that the positive charge is not localized on a single atom but is distributed over the entire heterocyclic ring, with significant contributions from the sulfur and carbon atoms. researchgate.net

Natural Population Analysis (NPA) is a computational method used to calculate the atomic charges and electron distribution within a molecule. In the context of 1,3-dithiolium cations, NPA reveals how the positive charge is shared among the atoms of the ring. For instance, in a study of intramolecular cycloadditions, the total NPA charge of the dithiolium moiety was found to be significantly delocalized. nih.gov

Table 1: NPA Charge Distribution in a 1,3-Dithiolium Derivative

Moiety Initial State (IM1) Charge Transition State (TS1) Charge
Dithiolium Ring +0.839 +0.508
Alkenyl Group +0.042 +0.268

Data sourced from a computational study on the intramolecular cycloaddition of a 1,3-dithiolium cation with an adjacent alkene group. nih.gov

This delocalization of charge is a key factor in the chemical behavior of 1,3-dithiolium salts. nih.gov It influences their reactivity in various chemical transformations, including cycloaddition reactions. nih.govnih.gov The dispersion of the positive charge across the dithiolium and alkene units in the transition state of a reaction highlights the dynamic nature of charge delocalization during a chemical process. nih.gov

The nature of the substituents on the 1,3-dithiolium ring can also influence the charge distribution. researchgate.net Electron-donating or electron-withdrawing groups can alter the extent of delocalization and, consequently, the reactivity and spectroscopic properties of the compound. researchgate.net

Prediction of spectroscopic properties (e.g., electronic absorption spectra) through quantum chemical methods.researchgate.net

Quantum chemical methods, such as time-dependent density functional theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra of molecules. researchgate.netrsc.org These calculations can provide insights into the nature of electronic transitions, helping to assign the absorption bands observed in experimental UV-Vis spectra. researchgate.net

These computational approaches can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org The calculations can also identify the molecular orbitals involved in the electronic transitions, such as HOMO-LUMO transitions. researchgate.net

Table 2: Predicted Electronic Transitions for a Generic Imidazolium-Based Ionic Liquid

Peak Predicted Wavelength (nm) Nature of Transition
1 ~160 π → π*
2 ~210 n → π*

Data is illustrative and based on general findings for imidazolium-based ionic liquids, which share some structural similarities with dithiolium salts. rsc.org

It is important to note that the accuracy of these predictions can be influenced by several factors, including the choice of the computational method, the basis set, and the inclusion of solvent effects. researchgate.net For instance, reproducing experimental UV spectra for some dithiolate complexes has presented challenges, indicating the complexity of these systems. researchgate.net

Strategic Use as Synthetic Intermediates and Reagents

The electrophilic nature of the 1,3-dithiolium cation makes it a valuable building block and precursor in a variety of synthetic transformations. Its reactivity allows for the introduction of the 1,3-dithiole moiety into molecules, which can then be further manipulated to generate a range of sulfur-containing compounds.

Role as crucial building blocks for the synthesis of tetrathiafulvalenes (TTF) and their derivatives

One of the most significant applications of 1,3-dithiolium salts, including this compound, is in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its numerous derivatives. TTF is a pivotal organic molecule known for its electron-donating properties, which has led to its extensive use in the development of organic conductors and molecular electronics.

The synthesis of TTF often involves the coupling of two 1,3-dithiole units. A common strategy begins with the deprotonation of a 1,3-dithiolium salt at the C2 position to generate a carbene intermediate. This carbene can then dimerize to form the central double bond of the TTF core. Alternatively, coupling reactions can be achieved through reductive or electrochemical methods. The versatility of this approach allows for the preparation of a wide array of TTF derivatives by starting with appropriately substituted 1,3-dithiolium precursors. This has enabled the fine-tuning of the electronic properties of the resulting TTF-based materials.

PrecursorProductSignificance
1,3-Dithiolium saltsTetrathiafulvalene (TTF)Key component in organic conductors and molecular electronics
Substituted 1,3-dithiolium saltsTTF derivativesAllows for tuning of electronic properties for specific applications

Precursors for the preparation of other complex sulfur-containing compounds

Beyond TTF synthesis, this compound serves as a precursor for a diverse range of complex sulfur-containing heterocyclic compounds. The electrophilic C2 position of the dithiolium ring is susceptible to attack by various nucleophiles, leading to ring-opening or ring-transformation reactions that provide access to novel molecular architectures.

For instance, reaction with nucleophiles can lead to the formation of open-chain dithioacetal derivatives, which are themselves valuable synthetic intermediates. Furthermore, 1,3-dithiolium salts can undergo cycloaddition reactions with suitable partners, paving the way for the construction of more elaborate fused and spirocyclic sulfur-containing systems. The ability to introduce sulfur atoms into a molecule in a controlled manner is of great importance in medicinal chemistry and materials science, where sulfur-containing compounds often exhibit unique biological activities and physical properties.

Intermediates in the synthesis of highly functionalized complex molecules

The 1,3-dithiole moiety, introduced via this compound, can be considered a masked carbonyl group. This functionality can be carried through a synthetic sequence and later unmasked under specific conditions to reveal a ketone or aldehyde. This strategy is particularly useful in the synthesis of highly functionalized and complex molecules where direct handling of a carbonyl group might be problematic due to its reactivity.

The stability of the 1,3-dithiole ring to a variety of reaction conditions allows for chemical modifications to be performed on other parts of the molecule without affecting the masked carbonyl. Subsequently, the carbonyl group can be regenerated, typically through oxidative or hydrolytic methods, to complete the synthesis of the target molecule. This approach has been employed in the total synthesis of natural products and other complex organic targets.

Methodologies for Carbon-Carbon Bond Formation

While the primary reactivity of 1,3-dithiolium salts is electrophilic at the C2 position, clever synthetic strategies have been developed to utilize these compounds in carbon-carbon bond-forming reactions, drawing analogies to the well-established chemistry of dithianes.

Exploiting dithiane chemistry as acyl anion equivalents in C-C bond formation (analogous strategies)

The chemistry of 1,3-dithianes, particularly the ability to deprotonate the C2 position to form a nucleophilic acyl anion equivalent (an umpolung of carbonyl reactivity), is a cornerstone of modern organic synthesis, famously exemplified in the Corey-Seebach reaction. youtube.comorganic-chemistry.org This nucleophilic dithiane carbanion can then react with various electrophiles to form new carbon-carbon bonds. youtube.com

While this compound itself is an electrophile, its structural relationship to 1,3-dithianes has inspired analogous, albeit mechanistically distinct, strategies for C-C bond formation. Instead of generating a nucleophile from a dithiane, the electrophilic 1,3-dithiolium salt can react with a suitable carbon nucleophile. This allows for the formation of a C-C bond at the C2 position. The resulting 2-substituted 1,3-dithiole can then, in principle, be hydrolyzed to unveil a carbonyl group, thus achieving a formal acylation of the nucleophile. This represents a conceptually similar outcome to the use of dithiane-based acyl anion equivalents, where the polarity of the carbonyl carbon is effectively inverted.

Reagent TypeReactivity at C2Key Transformation
1,3-Dithiane (B146892)Nucleophilic (after deprotonation)Acyl anion equivalent for C-C bond formation
This compoundElectrophilicReaction with carbon nucleophiles for C-C bond formation

Functionalization of masked carbonyl groups via dithiolium-derived intermediates

The 1,3-dithiole unit serves as an effective protecting group for carbonyl functionalities, masking their inherent reactivity. asianpubs.org The formation of a 1,3-dithiolium cation from a protected carbonyl group can be seen as an activation step, rendering the masked carbonyl carbon susceptible to nucleophilic attack.

By treating a 2-substituted 1,3-dithiole with an appropriate reagent to generate the corresponding dithiolium salt, the C2 position becomes highly electrophilic. This allows for the introduction of a second substituent at this position through reaction with a nucleophile. This sequence of reactions provides a powerful method for the functionalization of a masked carbonyl group. Subsequent hydrolysis of the resulting disubstituted 1,3-dithiole can then yield a ketone, effectively allowing for the stepwise construction of a carbonyl compound with two new carbon-carbon or carbon-heteroatom bonds formed at the carbonyl carbon. This methodology offers a valuable alternative to traditional methods of ketone synthesis. researchgate.net

Electrochemical Studies and Applications of 1,3 Dithiol 1 Ium, Iodide

Electrochemical Redox Behavior of Dithiolium Salts

The redox behavior of dithiolium salts is defined by electron transfer processes involving both the cation and the anion. Cyclic voltammetry is a key technique used to probe these processes, revealing the potentials at which oxidations and reductions occur and providing insight into the stability of the resulting species.

The 1,3-dithiolium ring is a component of the well-studied tetrathiafulvalene (B1198394) (TTF) molecule, which is known for its strong electron-donating capabilities and its well-defined, reversible electrochemical oxidation. nih.gov TTF and its derivatives typically undergo two sequential one-electron oxidations to form a stable radical cation (TTF•+) and then a dication (TTF2+). nih.govmonash.edu This multi-step redox behavior is a hallmark of compounds containing the dithiole moiety. monash.edu The first oxidation, which generates the radical cation, is a crucial step in the formation of conductive organic materials. monash.edu

The stability of the radical cation can, in some extreme cases of π-extended dithiole derivatives, be destabilized to the point that the two separate one-electron oxidation waves coalesce into a single two-electron process, characterized by inverted redox potentials. researchgate.net Dithiolium salts are planar, aromatic cations containing 6π electrons, which contributes to their electrochemical properties. wikipedia.org The reduction of the 1,2-dithiolium cation is a pathway to precursors for dithioacetylacetonate complexes. wikipedia.org

The iodide anion (I⁻) present in 1,3-dithiol-1-ium (B15495420), iodide exhibits its own complex electrochemical behavior, which has been extensively studied, often using platinum electrodes. The anodic oxidation of iodide is not a simple, single-step process. In aqueous and various non-aqueous solvents, the process involves multiple species including triiodide (I₃⁻) and molecular iodine (I₂). researchgate.netmonash.edutue.nl

The typical cyclic voltammogram of iodide on a platinum electrode shows an initial anodic peak corresponding to the oxidation of iodide to iodine (2I⁻ → I₂ + 2e⁻). researchgate.netmdpi.com This is often followed by a chemical reaction where the newly formed iodine reacts with excess iodide in the solution to form the triiodide ion (I₂ + I⁻ ⇌ I₃⁻). researchgate.netpku.edu.cn This sequence is known as an electrochemical-chemical (E-C) model. pku.edu.cn

At higher iodide concentrations or upon repeated cycling, an iodine film can form on the electrode surface, which can passivate the electrode and introduce additional peaks in the voltammogram corresponding to the reduction of this solid film. researchgate.netpku.edu.cn Consequently, the reverse cathodic scan often shows two distinct reduction peaks: one for the reduction of the adsorbed iodine layer and another for the reduction of the triiodide ions from the solution. researchgate.netpku.edu.cn The exact potentials and appearance of these peaks are influenced by factors such as solvent, pH, and iodide concentration. mdpi.compku.edu.cnkns.org

Table 1: Summary of Electrochemical Events for the Iodide/Iodine System on a Platinum Electrode
ProcessReactionElectrochemical SignatureNotes
Anodic Oxidation2I⁻ → I₂ + 2e⁻Initial oxidation wave/peak. researchgate.netmdpi.comThe potential is dependent on the solvent and electrolyte. monash.edukns.org
Chemical ReactionI₂ + I⁻ ⇌ I₃⁻Formation of triiodide affects the shape and position of subsequent peaks. researchgate.netpku.edu.cnThis is an equilibrium reaction.
Film FormationI₂(solution) → I₂(adsorbed)Leads to a decrease in current after the initial peak and can cause passivation. kns.orgMore prominent at higher concentrations. researchgate.net
Cathodic Reduction 1I₂(adsorbed) + 2e⁻ → 2I⁻Reduction peak on the reverse scan. researchgate.netCorresponds to the stripping of the iodine film.
Cathodic Reduction 2I₃⁻ + 2e⁻ → 3I⁻Second reduction peak on the reverse scan. researchgate.netpku.edu.cnReduction of triiodide from the bulk solution.

The redox potentials of dithiole-containing compounds can be systematically adjusted by introducing substituents with different electronic properties onto the ring structure. This principle is widely used in molecular engineering to tune the properties of redox-active materials. researchgate.netmdpi.com

Studies on dithiole derivatives linked to other molecular fragments, such as fluorene, demonstrate this effect clearly. researchgate.net

Electron-releasing substituents (e.g., alkyl groups) on the dithiole moiety make the molecule easier to oxidize. They donate electron density to the ring system, thus lowering the potential required to remove an electron.

Electron-withdrawing substituents (e.g., -CO₂Me groups) make the molecule more difficult to oxidize. They pull electron density away from the ring, increasing the energy needed for oxidation and shifting the redox potential to more positive values. researchgate.net

This relationship allows for the fine-tuning of the electrochemical properties for specific applications, such as matching the energy levels of components in dye-sensitized solar cells or organic electronic devices. mdpi.com

Table 2: Effect of Substituents on the Oxidation Potential of Dithiole Derivatives
Substituent TypeElectronic EffectImpact on Oxidation PotentialExample Group
Electron-DonatingIncreases electron density in the dithiole ring.Decreases (makes oxidation easier). researchgate.netmdpi.com-CH₃, -OCH₃
Electron-WithdrawingDecreases electron density in the dithiole ring.Increases (makes oxidation harder). researchgate.netmdpi.com-CN, -CO₂Me, -NO₂

Electrochemical Synthesis and Mechanistic Insights

Electrochemistry provides a powerful tool not only for analysis but also for synthesis. By controlling the electrode potential, specific reactive intermediates can be generated, enabling the formation of new chemical bonds under mild conditions.

Anodic oxidation, which involves the removal of electrons at an anode, is a key process in forming reactive intermediates from neutral molecules. gre.ac.uk This method is particularly relevant to the synthesis of larger, conjugated molecules from dithiolium precursors. A prime example is the electrosynthesis of tetrathiafulvalene (TTF) and its derivatives. The anodic oxidation of TTF on an electrode surface in the presence of suitable anions (like MoO₄²⁻ or WO₄²⁻) can lead to the direct formation and crystallization of conductive salts such as (TTF)₂MoO₄ and (TTF)₂WO₄. monash.edu

This process relies on the oxidation of the neutral TTF molecule to its radical cation, which then precipitates with the counter-anion. monash.edu The mechanism often involves a nucleation and growth process on the electrode surface. monash.edu More broadly, anodic oxidation is a versatile technique used for various organic transformations, including the synthesis of diaryliodonium salts from iodoarenes, which proceeds without the need for chemical oxidants and minimizes waste. rsc.orgresearchgate.net

The electrochemical oxidation or reduction of many organic molecules proceeds via radical intermediates. gre.ac.uk There is substantial direct evidence for the electrochemical generation of radical species from dithiole-related compounds and their precursors. The reversible, one-electron oxidation of TTF to its stable radical cation (TTF•+) is well-characterized by cyclic voltammetry and spectroscopy. nih.govmonash.eduacs.org This radical cation is often deeply colored and has a distinct spectroscopic signature.

Similarly, the electrochemical reduction of certain dithiolium salts can generate radical species. The study of the one-electron oxidation of dithiolate molecules shows that the resulting radical electron can be either localized on the sulfur atoms or delocalized across the carbon backbone, depending on the molecular structure. nih.gov The ability to electrochemically generate radicals from precursors like sulfonium (B1226848) salts, boronate derivatives, and diazonium salts is a rapidly expanding area of synthetic chemistry, as these radicals can be trapped to form new C-C or C-B bonds. researchgate.netnih.govrsc.orgnih.gov This provides strong precedent for the formation of radical intermediates from the electrochemical manipulation of 1,3-dithiolium salts.

Carbon-electrode-mediated electrochemical synthesis approaches

The synthesis of the 1,3-dithiol-1-ium cation through electrochemical methods represents a modern approach that leverages electron transfer processes to achieve targeted molecular construction. The use of carbon-based electrodes, such as glassy carbon or graphite (B72142), is pivotal in these synthetic strategies. escholarship.orgnih.gov While a specific, documented procedure for the direct synthesis of 1,3-Dithiol-1-ium, iodide is not extensively reported, the approach can be understood through established principles of organic electrosynthesis.

The strategy would likely involve the anodic oxidation of a suitable precursor, like a neutral 1,3-dithiole molecule, in an electrolyte solution containing an iodide salt. The carbon anode serves as the site for electron removal from the precursor. The mechanism is hypothesized to proceed via a two-electron oxidation process. escholarship.orgnih.gov

First Electron Transfer: The 1,3-dithiole precursor is oxidized at the anode surface, losing one electron to form a radical cation. The stability of this intermediate is crucial for the success of the reaction.

Second Electron Transfer: The radical cation undergoes a subsequent one-electron oxidation to form the stable 1,3-dithiol-1-ium dication.

The choice of electrode material is a critical parameter that can determine the reaction's outcome. Carbon electrodes are often favored over metal electrodes like platinum because they can promote specific reaction pathways. escholarship.org For instance, in certain anodic oxidations, graphite anodes have been shown to favor pathways involving two-electron transfers, which would be essential for forming the dithiolium cation from its neutral precursor. escholarship.org The process is performed in a divided or undivided electrochemical cell where the iodide anion, present in the electrolyte, serves as the counter-ion for the newly formed cation, yielding the target salt, this compound. The use of electrochemical methods with carbon electrodes aligns with green chemistry principles by potentially reducing the need for harsh chemical oxidants. researchgate.net

Integration in Electrochemical Devices and Systems

The unique structure of this compound, combining a heterocyclic cation with an iodide anion, suggests its potential for integration into various electrochemical systems.

Applications stemming from ionic liquid properties in electrochemical cells (by analogy with related ionic compounds)

By its nature as an organic salt, this compound has the potential to function as an ionic liquid (IL), particularly if its melting point is below 100°C. Ionic liquids are valued in electrochemistry for their negligible vapor pressure, high thermal stability, and good ionic conductivity. researchgate.netnih.gov These properties make them attractive alternatives to volatile organic solvents used in devices like dye-sensitized solar cells (DSSCs). researchgate.netorganic-chemistry.org

By analogy with well-studied imidazolium-based iodide ionic liquids, this compound could serve as a key component in the electrolyte of a DSSC. acs.org In such a device, the electrolyte's primary role is to regenerate the oxidized dye by mediating charge transfer from the counter electrode. This is typically accomplished by the iodide/triiodide (I⁻/I₃⁻) redox couple. organic-chemistry.org The 1,3-Dithiol-1-ium cation would primarily act as the solvent and charge carrier, while the iodide anion actively participates in the cell's redox cycle.

The performance of such a cell is highly dependent on the physicochemical properties of the ionic liquid. Lower viscosity, for example, enhances the diffusion of redox species, leading to improved cell efficiency. organic-chemistry.org The table below shows the performance of various iodide-based ionic liquids in DSSCs, providing a benchmark for the potential of analogous compounds like this compound.

Ionic Liquid CompoundAbbreviationKey FeaturePower Conversion Efficiency (%)Reference
1-Butyl-3-methylimidazolium iodideBMIIStandard benchmark IL11.3% (in solvent mixture) organic-chemistry.org
1-Vinyl-3-heptylimidazolium iodideVHpIIUsed as pure solvent3.63% (with LiI additive) organic-chemistry.org
1-Dodecyl-3-ethylimidazolium iodideC12EImISolid-state IL2.57% organic-chemistry.org
N-(3-aminepropyl)imidazolium iodide-basedIIQAIContains two salt groups6.3% acs.org

The data indicates that structural modifications to the cation, such as adding functional groups or creating dicationic structures, significantly impact cell performance. nih.govacs.org This suggests that the unique electronic structure of the 1,3-dithiol-1-ium cation could offer distinct advantages or disadvantages in charge transport and interfacial kinetics within an electrochemical cell.

Studies on the electrical conductivity of charge-transfer complexes involving dithiolium salts

1,3-Dithiol-1-ium salts can act as electron acceptors to form charge-transfer (CT) complexes with suitable electron donors. The formation of these complexes can lead to materials with significant electrical conductivity. When the interaction between the donor and the dithiolium acceptor is strong and occurs in a polar medium, the initially formed outer-sphere complex can transform into an inner-sphere complex that dissociates into ions, giving rise to ionic conductivity.

Conductometric studies on analogous CT complexes, particularly those involving iodine, provide insight into the factors governing their electrical conductivity. escholarship.org The conductivity of a solution containing a CT complex is dependent on the concentration of charge carriers and their mobility. Several factors influence these parameters:

Dielectric Constant of the Solvent: A higher dielectric constant of the medium facilitates the dissociation of the CT complex into ions, thereby increasing the number of charge carriers and enhancing electrical conductivity.

Temperature: An increase in temperature generally leads to an increase in the mobility of the ions, which in turn increases the conductivity of the solution. escholarship.org

Concentration: The conductivity typically increases with the concentration of the complex, as this raises the number of available charge carriers.

The table below summarizes the observed effects of different parameters on the electrical conductivity of iodine-based charge-transfer complexes, which are analogous to those that could be formed with this compound.

ParameterEffect on Electrical ConductivityReasonReference
Increasing Solvent Dielectric ConstantIncreasePromotes dissociation of the complex into mobile ions.
Increasing TemperatureIncreaseIncreases the mobility of the charge-carrying ions. escholarship.org
Increasing Concentration of ComplexIncreaseIncreases the total number of available charge carriers.
Increasing Stability of ComplexDecreaseA more stable (less dissociated) complex results in fewer free ions.

These studies demonstrate that the electrical properties of materials derived from this compound can be tuned by forming CT complexes and controlling the environmental conditions. This opens up possibilities for their use in semiconductor devices, conducting materials, and sensors.

Role of 1,3 Dithiol 1 Ium, Iodide in Advanced Materials Science Research

Precursors for Organic Conductive and Semiconducting Materials

The stable, aromatic nature of the 1,3-dithiolium cation makes it an essential building block for the synthesis of larger, electronically active molecules and polymers. Its derivatives are at the forefront of research into organic materials that can conduct or semiconduct electricity, offering advantages like light weight, flexibility, and tunable properties. nih.gov

Derivatives of 1,3-dithiolium salts are key components in the active layers of various organic electronic devices. In the field of organic field-effect transistors (OFETs), which are fundamental components of modern circuitry, materials derived from these precursors have shown significant promise. researchgate.netmit.edu For instance, dithiophene-tetrathiafulvalene (DT-TTF), a direct derivative, has been used to fabricate OFETs from solution using a technique called zone casting. researchgate.net These devices have demonstrated notable performance, achieving charge carrier mobilities suitable for low-cost electronic applications. researchgate.net The ability to process these materials from solution is a critical advantage for manufacturing large-area and flexible electronics. mit.eduresearchgate.net

The development of high-performance OFETs relies on achieving high carrier mobility and a large on/off current ratio. researchgate.netnih.gov Research into derivatives like 2,6-DADTT has yielded single-crystal OFETs with mobilities as high as 1.26 cm² V⁻¹ s⁻¹, demonstrating the potential of this class of materials to compete with and even exceed the performance of amorphous silicon. nih.gov

Furthermore, the unique electronic properties of these compounds are being explored for use in organic light-emitting diodes (OLEDs). nih.govias.ac.in Synthetic strategies have been developed to create TTF-thiophene dyads, which combine the electron-donating strength of the TTF core with the well-established semiconducting properties of thiophene (B33073), aiming to produce novel materials for OLEDs and other electrochemical devices. ias.ac.in The strong electron-donor characteristics of the TTF unit, derived from the 1,3-dithiolium structure, are also leveraged in other optoelectronic applications such as dye-sensitized solar cells (DSSCs). nih.govrsc.org

OFET Performance Based on a Dithiolium Derivative

Derivative Fabrication Method Highest Mobility (cm² V⁻¹ s⁻¹) Substrate

This table presents performance data for an Organic Field-Effect Transistor (OFET) using a derivative of 1,3-dithiolium. Data sourced from ResearchGate. researchgate.net

The versatility of 1,3-dithiolium chemistry extends to the creation of sophisticated materials like conductive polymers and structured nanomaterials. Hybrid materials have been synthesized by incorporating metal complexes of 1,3-dithiole-2-thione-4,5-dithiolate (dmit), a related derivative, into a polypyrrole polymer framework. This process results in electroactive films where redox processes can occur on both the polymer backbone and the incorporated dithiole-based anions.

The controlled assembly of dithiolium-derived molecules is a key strategy in creating functional nanomaterials. For example, highly ordered thin films of TTF derivatives can be prepared using methods like zone casting, which aligns the molecules in a specific direction. researchgate.net This structural control is crucial for optimizing charge transport. Additionally, TTF derivatives have been synthesized to form self-assembled monolayers (SAMs) on surfaces. These ultra-thin layers are stable and exhibit reversible electrochemical behavior, making them interesting for applications in molecular-scale electronics.

Historically, one of the most significant applications of 1,3-dithiolium salts is their use as precursors in the synthesis of tetrathiafulvalene (B1198394) (TTF). wikipedia.org Most preparations of TTF involve the coupling of 1,3-dithiole-based building blocks. wikipedia.org TTF is a powerful organic electron donor, a property that stems from its ability to be oxidized in two separate, reversible one-electron steps to form a stable radical cation (TTF•⁺) and a dication (TTF²⁺). wikipedia.org

This redox behavior is central to its role in "organic metals." While bulk TTF itself has poor electrical properties, its charge-transfer salts—formed by combining TTF with an electron acceptor—exhibit remarkably high electrical conductivity. wikipedia.org The planarity of the TTF molecule allows its oxidized derivatives to form segregated stacks, which facilitates the movement of charge throughout the material. This efficient charge delocalization, promoted by the molecule's high symmetry, minimizes electrostatic repulsions and gives rise to metallic conductivity. wikipedia.org The discovery of these TTF-based charge-transfer salts was a seminal event in the development of molecular electronics and organic conductors. wikipedia.org

Electrochemical Properties of Tetrathiafulvalene (TTF)

Oxidation Step Process Potential (vs. Fc/Fc⁺) Product
First Oxidation TTF ⇌ TTF•⁺ + e⁻ E₁ ≈ -0.27 V Stable Radical Cation

This table details the reversible redox potentials of Tetrathiafulvalene (TTF), the key derivative of 1,3-dithiolium salts. The ability to undergo stable, sequential oxidation is fundamental to its role in organic metals. Potentials are approximate and can vary with solvent and conditions.

Engineering of Electron-Donating and Electron-Accepting Systems

The inherent electron-rich nature of the 1,3-dithiolium nucleus and its derivatives allows for the precise engineering of molecular systems with tailored electronic properties. These systems are typically based on the interaction between an electron donor (like TTF) and an electron acceptor.

The remarkable electron-donating ability of TTF makes it an ideal building block for creating charge-transfer (CT) complexes. nih.gov In these systems, TTF (the donor) is combined with an electron-accepting molecule. The degree of charge transfer between the donor and acceptor can be tuned by modifying the chemical structure of each component, allowing for fine control over the resulting material's electronic and optical properties.

Researchers have designed and synthesized numerous D–π–A (Donor–π-bridge–Acceptor) dyes where TTF serves as the donor, linked through a π-bridge to various acceptor units. nih.gov Theoretical and experimental studies on these complexes investigate how structural changes, such as the length of a molecular bridge or the type of acceptor, influence the electronic properties and the efficiency of intramolecular charge transfer. ias.ac.innih.gov This tailored approach is critical for developing materials for specific functions in molecular electronics. wikipedia.org

The tendency of planar molecules derived from 1,3-dithiolium, such as TTF, to form ordered stacks provides a natural pathway to one-dimensional nanostructures, or "molecular nanowires." researchgate.net In these arrangements, the molecules are aligned to maximize π-π interactions, creating a pathway for charge to move along the stack. The electrical characteristics of these assemblies are highly anisotropic, with conductivity being significantly higher along the stacking direction than perpendicular to it. researchgate.net

Studies on the charge density distribution in these systems are crucial for understanding their electrical behavior. Theoretical calculations, for example, analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of TTF derivatives. ias.ac.innih.gov The distribution and energy levels of these frontier orbitals determine the ease of electron donation and the pathways for charge transport. In TTF-based systems, the HOMO is typically localized on the electron-rich TTF core, confirming its role as the primary electron donor and illustrating how charge is distributed before a transfer event. ias.ac.in Understanding and controlling this charge density is fundamental to designing more efficient molecular wires and other electronic components.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dithiol-1-ium iodide, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via quaternization of dithiolane derivatives with methyl iodide or analogous alkyl halides. For example, ionic liquids like 1-butyl-3-methylimidazolium iodide are prepared by alkylation of 1-methylimidazole with butyl iodide under reflux in anhydrous conditions . Purity is validated using 1^1H-NMR to confirm the absence of unreacted precursors and HPLC to assess impurity profiles. Thermal stability can be analyzed via TGA (thermogravimetric analysis), as demonstrated in studies of analogous iodide salts .

Q. How is the crystal structure of 1,3-Dithiol-1-ium iodide determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a high-quality crystal mounted on a diffractometer (e.g., Bruker D8 Venture). Structure solution uses direct methods in SHELXS or SHELXT , followed by refinement in SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed geometrically. The final structure is validated using R-factors (R1<0.05R_1 < 0.05) and residual electron density maps .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : To identify S–I stretching vibrations (~500–600 cm1^{-1}) and confirm dithiolane ring integrity.
  • UV-Vis : For charge-transfer transitions, as seen in polymethine dyes (e.g., 3,3’-diethylthiacyanine iodide) .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

  • Methodological Answer : Discrepancies often arise from disorder, twinning, or thermal motion. Use OLEX2’s void visualization and packing similarity tools to assess structural plausibility . For anisotropic refinement, apply restraints to displacement parameters in SHELXL. Cross-validate with DFT-optimized geometries (e.g., using Gaussian 09) to identify systematic errors .

Q. What strategies mitigate decomposition during thermal or photochemical studies?

  • Methodological Answer : Decomposition pathways are probed via controlled TGA-DSC (to identify degradation temperatures) and light-exposure experiments under inert atmospheres. For example, polymethine iodide dyes degrade under UV light; methanol solutions should be stored in amber vials at 2–8°C . Stability is enhanced by substituting counterions (e.g., using BF4_4^- instead of I^-) or incorporating stabilizing ligands.

Q. How are electronic properties (e.g., HOMO-LUMO gaps) computationally modeled for this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets is standard. Software like Gaussian or ORCA calculates frontier molecular orbitals and charge distribution. Compare results with experimental UV-Vis transitions (e.g., 3,3’-diethylthiacarbocyanine iodide’s λmax\lambda_{\text{max}} at 520 nm ) to validate models.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reactivity (e.g., iododeamination vs. stability)?

  • Methodological Answer : Contradictions often stem from solvent polarity or substituent effects. For instance, electron-deficient anilines undergo selective iododeamination in polar aprotic solvents (e.g., DMF), while steric hindrance in bulky derivatives suppresses reactivity . Replicate experiments under standardized conditions (solvent, temperature, catalyst) and use control studies (e.g., kinetic isotope effects) to isolate variables.

Safety and Handling Protocols

Q. What precautions are essential when handling 1,3-Dithiol-1-ium iodide in synthetic workflows?

  • Methodological Answer : The compound is toxic and light-sensitive. Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents (risk of I2_2 release). Spills are neutralized with 5% sodium thiosulfate . Waste disposal follows protocols for heavy metals (Cd, I) as outlined in EPA DSSTox guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.